molecular formula C12H10N2O2 B13778975 Methoxy(3-methoxyphenyl)methylene]propanedinitrile

Methoxy(3-methoxyphenyl)methylene]propanedinitrile

Cat. No.: B13778975
M. Wt: 214.22 g/mol
InChI Key: ZUXFYWAOCRQDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxy(3-methoxyphenyl)methylene]propanedinitrile is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.223 g/mol. This compound is known for its unique structure, which includes a methoxy group attached to a phenyl ring and a methylene group linked to propanedinitrile. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy(3-methoxyphenyl)methylene]propanedinitrile can be synthesized through classical aldol condensation reactions. For instance, O-anisaldehyde and 2-diethoxyphosphorylpropanenitrile can be dissolved in tetrahydrofuran (THF) with potassium tert-butoxide as a base. The reaction mixture is stirred at room temperature for a couple of hours, followed by extraction and purification using flash chromatography .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques and quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methoxy(3-methoxyphenyl)methylene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methoxy(3-methoxyphenyl)methylene]propanedinitrile is used in various scientific research fields, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of Methoxy(3-methoxyphenyl)methylene]propanedinitrile involves its interaction with specific molecular targets and pathways. It can act as a photoinitiator in polymerization reactions, where it absorbs light and initiates the polymerization process. This compound can also interact with enzymes and other biological molecules, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylacetonitrile: Similar structure but lacks the methylene group.

    3-Methoxyphenylboronic acid: Contains a boronic acid group instead of the nitrile group.

    3-Methoxyphenol: Contains a hydroxyl group instead of the nitrile group .

Uniqueness

Methoxy(3-methoxyphenyl)methylene]propanedinitrile is unique due to its combination of methoxy, methylene, and nitrile groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-[methoxy-(3-methoxyphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C12H10N2O2/c1-15-11-5-3-4-9(6-11)12(16-2)10(7-13)8-14/h3-6H,1-2H3

InChI Key

ZUXFYWAOCRQDET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=C(C#N)C#N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.